molecular formula C22H20O3 B14279410 2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid CAS No. 126049-47-6

2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid

Cat. No.: B14279410
CAS No.: 126049-47-6
M. Wt: 332.4 g/mol
InChI Key: PLEGBLHBZWZCHX-UHFFFAOYSA-N
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Description

2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with hydroxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with sodium hydroxide to form 4-methylbenzyl alcohol. This intermediate is then reacted with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to yield this compound. The reaction conditions typically involve refluxing the mixture in an organic solvent such as toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exhibiting anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid is unique due to the presence of two methylphenyl groups attached to the benzoic acid core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

126049-47-6

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

2-[hydroxy-bis(4-methylphenyl)methyl]benzoic acid

InChI

InChI=1S/C22H20O3/c1-15-7-11-17(12-8-15)22(25,18-13-9-16(2)10-14-18)20-6-4-3-5-19(20)21(23)24/h3-14,25H,1-2H3,(H,23,24)

InChI Key

PLEGBLHBZWZCHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=CC=C3C(=O)O)O

Origin of Product

United States

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